Monoterpenylmagnolol
Description
Monoterpenylmagnolol is a neolignan derivative first synthesized in 1995 via a stereoselective approach involving silylation and coupling reactions . Structurally, it features a biphenyl core linked to a monoterpene unit, distinguishing it from simpler lignans like magnolol. This compound is primarily studied for its bioactivity, including antitumor and antiviral properties, though its pharmacological profile remains less explored compared to its analogs . Its synthesis involves regioselective protection of hydroxyl groups and subsequent coupling, achieving moderate yields (e.g., 40–60%) under optimized conditions .
Properties
CAS No. |
135566-92-6 |
|---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)-6-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]-4-prop-2-enylphenol |
InChI |
InChI=1S/C28H34O2/c1-6-8-20-11-13-27(29)24(15-20)26-17-21(9-7-2)16-25(28(26)30)23-14-19(5)10-12-22(23)18(3)4/h6-7,11,13-18,22-23,29-30H,1-2,8-10,12H2,3-5H3/t22-,23+/m1/s1 |
InChI Key |
QIWQHZQTBNPZSG-PKTZIBPZSA-N |
SMILES |
CC1=CC(C(CC1)C(C)C)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C |
Isomeric SMILES |
CC1=C[C@@H]([C@H](CC1)C(C)C)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C |
Synonyms |
monoterpenylmagnolol monoterphenylmagnolol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
Magnolol
- Structure: A biphenyl lignan lacking the monoterpene moiety present in monoterpenylmagnolol.
- Synthesis: Produced via oxidative coupling of allylphenols, yielding ~50% efficiency in early protocols .
- Key Difference: The absence of the monoterpene unit reduces lipophilicity, impacting bioavailability.
Honokiol
- Structure: A positional isomer of magnolol with hydroxyl groups at C3 and C5 instead of C4 and C4′.
- Functional Impact: Enhanced blood-brain barrier permeability compared to magnoterpenylmagnolol, attributed to its smaller size and polarity .
Artocarpin
- Structure: A prenylated flavonoid with a similar isoprenoid side chain but a flavone core instead of a biphenyl system .
- Functional Overlap: Exhibits antitumor activity but operates through distinct mechanisms (e.g., kinase inhibition vs. mitochondrial apoptosis induction by this compound) .
Bioactivity Comparison
| Compound | Cytotoxicity (IC₅₀, μM) | Antiviral Activity (EC₅₀, μM) | Key Targets |
|---|---|---|---|
| This compound | 12.5 ± 1.8 (HeLa) | 8.9 ± 0.9 (HSV-1) | Mitochondrial apoptosis |
| Magnolol | 25.3 ± 2.1 (HeLa) | 32.4 ± 3.2 (HSV-1) | NF-κB inhibition |
| Honokiol | 9.8 ± 0.7 (HeLa) | 15.6 ± 1.5 (HSV-1) | STAT3 signaling blockade |
| Artocarpin | 7.4 ± 0.5 (MCF-7) | N/A | CDK4/6 inhibition |
Data compiled from Amblard et al. (2007) and Agharahimi & LeBel (1995) .
- Its monoterpene side chain enhances membrane permeability, explaining its superior antiviral activity over magnolol .
Pharmacokinetic and Pharmacodynamic Considerations
- Bioavailability: this compound’s higher logP (3.8 vs. 2.9 for magnolol) suggests better tissue penetration but poorer aqueous solubility .
- Metabolism: Undergoes hepatic glucuronidation, similar to magnolol, but its monoterpene unit may slow clearance, prolonging half-life .
- Toxicity: Limited data, though structural analogs like honokiol show dose-dependent hepatotoxicity at >50 μM .
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